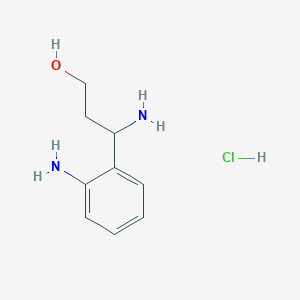

3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride

CAS No.:

Cat. No.: VC15969799

Molecular Formula: C9H15ClN2O

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN2O |

|---|---|

| Molecular Weight | 202.68 g/mol |

| IUPAC Name | 3-amino-3-(2-aminophenyl)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H14N2O.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H |

| Standard InChI Key | RUNFFVIDGPIROE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(CCO)N)N.Cl |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O·HCl |

| Free Base MW | 166.22 g/mol |

| Salt Form MW | 202.68 g/mol (calc.) |

| PSA (Free Base) | 81.3 Ų |

| logP (Free Base) | 1.22 (predicted) |

The compound’s structure enables dual hydrogen-bonding interactions via its amino and hydroxyl groups, making it a versatile intermediate in organic synthesis.

Synthesis and Optimization

The hydrochloride salt is synthesized via catalytic hydrogenation of a nitro-precursor followed by acidification, as demonstrated in analogous protocols .

Representative Synthetic Route

Step 1: Reduction of Nitro Intermediate

A solution of 3-nitro-3-(2-nitrophenyl)propan-1-ol (20.0 g, 102.0 mmol) in methanol undergoes hydrogenation at 25°C using 10% Pd/C under a hydrogen atmosphere (1 atm). After 6 hours, filtration and solvent removal yield the free base as a viscous oil (98% yield) .

Step 2: Salt Formation

The free base is treated with concentrated HCl in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water provides the pure product (mp: 192–195°C dec.).

Critical Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst Loading | 10% Pd/C (0.1 eq) |

| Hydrogen Pressure | 1 atm |

| Solvent | Methanol |

| Reaction Time | 6 hours |

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | ≈50 (25°C) |

| Ethanol | ≈30 (25°C) |

| Dichloromethane | <1 (25°C) |

The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions.

Spectroscopic Data

-

IR (KBr): 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (aryl C=C), 1050 cm⁻¹ (C–O) .

-

¹H NMR (D₂O): δ 7.20–7.05 (m, 4H, Ar–H), 3.75 (t, J=6.5 Hz, 2H, CH₂OH), 3.10 (m, 1H, CHNH₂), 2.85 (dd, J=13.2, 6.5 Hz, 2H, CH₂NH₂) .

Functional Applications

Pharmaceutical Intermediate

The compound serves as a precursor to neurologically active agents. Its bifunctional structure allows:

-

Peptide Mimetics: Incorporation into β-turn motifs via amide bond formation .

-

Metal Chelators: Coordination with transition metals (e.g., Cu²⁺) for antioxidant applications.

Material Science Applications

-

Epoxy Resin Modifier: Enhances crosslinking density in polymer networks due to dual reactivity (amine + hydroxyl groups).

-

Corrosion Inhibitor: Adsorbs onto metal surfaces via lone electron pairs on nitrogen and oxygen .

Research Gaps and Future Directions

-

Pharmacokinetic Studies: No in vivo data on absorption or metabolism.

-

Catalytic Applications: Unexplored potential in asymmetric synthesis as a chiral ligand.

-

Thermal Stability: Decomposition pathways above 200°C require characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume